molecular formula C20H20N4O B2431418 2-[(1-{[1,1'-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole CAS No. 2097932-85-7

2-[(1-{[1,1'-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole

Cat. No.: B2431418
CAS No.: 2097932-85-7
M. Wt: 332.407
InChI Key: HAGWNQWYUGAZOA-UHFFFAOYSA-N
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Description

2-[(1-{[1,1’-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole is a complex organic compound that features a biphenyl moiety, a pyrrolidine ring, and a triazole ring

Properties

IUPAC Name

(4-phenylphenyl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-20(23-14-4-7-19(23)15-24-21-12-13-22-24)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-3,5-6,8-13,19H,4,7,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGWNQWYUGAZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CN4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
The compound is being investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutics. Notably, it has shown promise in the following areas:

  • Anti-inflammatory Activity: Studies indicate that triazole derivatives can inhibit inflammatory pathways, potentially leading to new anti-inflammatory drugs.
  • Antimicrobial Properties: Research has demonstrated that certain triazole compounds exhibit significant antimicrobial activity against various pathogens. For instance, derivatives similar to the target compound have been shown to possess moderate to good activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • Anticancer Activity: The interaction of triazole compounds with cancer cell lines has been explored, revealing their potential to induce apoptosis in tumor cells .

Case Study:
A study published in MDPI highlighted the synthesis of various triazole derivatives and their biological activities. Compounds with similar structures were tested for their antimicrobial efficacy and showed promising results against a range of microorganisms .

Materials Science

Organic Electronics:
The unique electronic properties of 2-[(1-{[1,1'-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic materials. The biphenyl moiety enhances charge transport properties, which is crucial for the performance of electronic devices.

Research Insights:
Recent advancements in materials science have focused on the incorporation of triazole compounds into polymer matrices to improve the efficiency of OLEDs. The stability and luminescent properties of these materials are being optimized through systematic studies .

Biological Studies

Enzyme Interaction Studies:
The compound serves as a probe in biological assays to study enzyme interactions and cellular pathways. Its ability to bind selectively to certain enzymes allows researchers to elucidate mechanisms underlying various biological processes.

Mechanism of Action:
The compound interacts with specific molecular targets, modulating their activity and influencing signaling pathways such as the MAPK/ERK pathway. This modulation can lead to changes in cell proliferation and apoptosis .

Industrial Applications

Synthesis Intermediates:
In industrial chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its versatile reactivity allows for further functionalization and incorporation into larger chemical frameworks.

Application Example:
The compound can be employed in the synthesis of agrochemicals or pharmaceuticals where triazole motifs are essential for biological activity. The efficiency of its synthesis routes has been a subject of research aimed at optimizing yield and reducing costs .

Mechanism of Action

The mechanism of action of 2-[(1-{[1,1’-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets:

Biological Activity

2-[(1-{[1,1'-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole is a complex organic compound characterized by its unique structural features, including a biphenyl moiety, a pyrrolidine ring, and a triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.

  • Chemical Formula : C_{18}H_{20}N_{4}O
  • Molecular Weight : 332.407 g/mol
  • CAS Number : 2097932-85-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The triazole ring facilitates binding to enzymes, modulating their activity. For instance, it can inhibit key enzymes involved in cancer cell proliferation.
  • Signaling Pathways : The compound influences pathways such as the MAPK/ERK pathway, which is crucial in regulating cell proliferation and apoptosis.

Anticancer Activity

Research indicates that derivatives of the triazole scaffold exhibit significant anticancer properties. A study highlighted the effectiveness of triazole compounds against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study: Antitumor Activity

In a recent study, a series of triazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results demonstrated that specific derivatives of 2H-triazole exhibited IC50 values in the low micromolar range against breast and colon cancer cells, indicating potent anticancer activity.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. The presence of the triazole ring enhances its ability to penetrate bacterial membranes and disrupt cellular processes.

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in vitro and in vivo. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings

In an animal model of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups .

Applications in Medicinal Chemistry

The diverse biological activities of this compound make it a valuable candidate for drug development:

Activity Potential Applications
AnticancerDevelopment of novel anticancer agents
AntimicrobialFormulation of new antibiotics
Anti-inflammatoryDesign of anti-inflammatory drugs
Enzyme ModulationTargeting specific enzymes for therapeutic effects

Q & A

Q. What are the established synthetic routes for 2-[(1-{[1,1'-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole?

The compound is synthesized via a multi-step approach:

Pyrrolidine Functionalization : A pyrrolidine ring is modified at the 2-position with a methyl group, followed by introduction of the biphenyl-4-carbonyl moiety via amide coupling .

Triazole Formation : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) or base-mediated regioselective alkylation (e.g., using DBU) attaches the 1,2,3-triazole group to the pyrrolidine-methyl scaffold .

Purification : Column chromatography or recrystallization ensures purity. Yield optimization often requires adjusting catalysts (e.g., Ag-Zn nanoheterostructures improve regioselectivity in triazole synthesis) .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving challenges like twinning or weak diffraction data .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the triazole ring and biphenyl substitution patterns.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies address low regioselectivity during triazole ring synthesis?

  • Catalyst Optimization : Ag-Zn-based nanoheterostructures enhance 1,4-disubstituted triazole formation over 1,5-isomers, achieving ~70% regioselectivity in analogous compounds .
  • Base-Mediated Reactions : DBU promotes N2-substitution in triazoles under mild conditions, reducing side products .
  • Computational Screening : DFT calculations predict transition-state energies to guide solvent/catalyst selection .

Q. What biological targets are hypothesized for this compound, and how are they validated?

  • Hypothesis : Structural analogs (e.g., biphenyl-tetrazole angiotensin II receptor antagonists) suggest potential interaction with G-protein-coupled receptors (GPCRs) or enzymes .
  • Validation Methods :
    • Radioligand Binding Assays : Compete with 3H^{3}H-labeled angiotensin II in AT1 receptor models .
    • Functional Assays : Measure inhibition of vasoconstriction in isolated rat aorta .

Q. How do substituents on the pyrrolidine or biphenyl groups affect pharmacological activity?

Substituent Biological Impact Source
Biphenyl-4-carbonylEnhances lipophilicity, improving membrane permeability
Triazole N2-methylReduces metabolic degradation by cytochrome P450 enzymes
Pyrrolidine fluorinationModulates steric hindrance, altering receptor binding kinetics

Q. How can molecular docking studies guide SAR for this compound?

  • Step 1 : Generate a 3D pharmacophore model using the biphenyl moiety as a hydrophobic anchor and triazole as a hydrogen-bond acceptor.
  • Step 2 : Dock into AT1 receptor (PDB: 4YAY) with AutoDock Vina, prioritizing poses with biphenyl-Tyr113^{113} π-π stacking and triazole-Arg167^{167} interactions .
  • Step 3 : Validate predictions via alanine-scanning mutagenesis .

Q. How are contradictory bioactivity data resolved across studies?

  • Case Example : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., buffer pH, cell lines).
  • Resolution :
    • Standardize protocols (e.g., uniform ATP concentration in kinase assays).
    • Use internal controls (e.g., reference compounds like losartan for AT1 receptor studies) .

Q. What crystallographic challenges arise during refinement, and how are they mitigated?

  • Challenges : Twinning, weak high-angle data, or disorder in the biphenyl group.
  • Solutions :
    • SHELXD/SHELXE for experimental phasing of low-resolution data .
    • TLS parameterization in SHELXL to model anisotropic displacement .

Q. How is metabolic stability assessed in preclinical studies?

  • In Vitro Assays :
    • Liver Microsomes : Monitor parent compound depletion via LC-MS/MS.
    • CYP Inhibition : Screen against CYP3A4/2D6 isoforms .
  • Structural Modifications : Fluorination or bulky substituents (e.g., biphenyl) reduce oxidative metabolism .

Q. Can synergistic effects be observed when combining this compound with other therapeutics?

  • Example : Co-administration with antiviral agents (e.g., daclatasvir-like NS5A inhibitors) may enhance efficacy in viral entry inhibition .
  • Experimental Design :
    • Checkerboard Assay : Measure fractional inhibitory concentration (FIC) indices.
    • Mechanistic Studies : RNA-seq to identify co-targeted pathways .

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